![molecular formula C12H16BrNO3 B1212348 N-(Bromoacetyl)homoveratrylamine CAS No. 56997-75-2](/img/structure/B1212348.png)
N-(Bromoacetyl)homoveratrylamine
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Description
“N-(Bromoacetyl)homoveratrylamine” is a chemical compound . It is used in the synthesis of peptides . The compound is also known as “N-(3,4-dimethoxyphenethyl)-α-bromoacetamide” and has a molecular formula of C12H16BrNO3 .
Synthesis Analysis
The synthesis of bromoacetyl-derivatized peptides, such as N-(Bromoacetyl)homoveratrylamine, involves modern peptide synthesis techniques . For instance, synthesizing BBAL involves coupling N-(bromoacetyl)-β-alanine to N α-BOC-L-lysine . This is performed by using the succinimidyl ester of the bromoacetic acid β-alanine to react with the free amine in the epsilon position of the N α-BOC-L-lysine .Molecular Structure Analysis
The molecular structure of N-(Bromoacetyl)homoveratrylamine is confirmed using IR and NMR spectra and an x-ray crystal structure analysis . The molecular weight of the compound is 302.16 .Chemical Reactions Analysis
The chemical reactions involving N-(Bromoacetyl)homoveratrylamine are important in peptide synthesis . The compound is used to modify the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide .Future Directions
The use of bromoacetyl-derivatized peptides, such as N-(Bromoacetyl)homoveratrylamine, in peptide synthesis is a promising area of research . The ability to modify the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide opens up new possibilities for enhancing or decreasing an activity found in a native protein .
properties
IUPAC Name |
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVSTHJMUUQULG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205601 |
Source
|
Record name | N-(Bromoacetyl)homoveratrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56997-75-2 |
Source
|
Record name | N-(Bromoacetyl)homoveratrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056997752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Bromoacetyl)homoveratrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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